molecular formula C13H24F3O6P B3040965 Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate CAS No. 256332-95-3

Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

Cat. No.: B3040965
CAS No.: 256332-95-3
M. Wt: 364.29 g/mol
InChI Key: UGGDQHPTIONWKP-UHFFFAOYSA-N
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Description

Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a fluorinated organophosphorus compound characterized by a trifluoropropanoate ester backbone substituted with a diisobutoxyphosphoryloxy group at the C2 position. This structure combines the electron-withdrawing effects of fluorine atoms with the steric bulk of isobutoxy groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

ethyl 2-[bis(2-methylpropoxy)phosphoryloxy]-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24F3O6P/c1-6-19-12(17)11(13(14,15)16)22-23(18,20-7-9(2)3)21-8-10(4)5/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGDQHPTIONWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)OP(=O)(OCC(C)C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropropanoate with diisobutyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphoryl ester bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted fluorinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The phosphoryl group can participate in phosphorylation reactions, modulating the activity of target proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Alkoxy Substituents

The compound’s key structural feature—the phosphoryloxy group with alkoxy substituents—varies among analogs, influencing physicochemical properties and reactivity. Below is a comparative analysis:

Compound Name Alkoxy Groups Molecular Formula Molecular Weight (g/mol) XLogP3 Key Applications
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate Diethoxy C₉H₁₆F₃O₆P 308.19 1.7 Intermediate for fluorinated amino acids; potential drug candidate synthesis
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate Diisopentyloxy C₁₅H₂₈F₃O₆P Not explicitly stated N/A Specialty fluorochemicals; industrial synthesis
Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate Dimethoxy C₈H₁₄F₃O₆P 294.16 (calculated) N/A Research applications; limited commercial use

Key Observations:

  • Lipophilicity : The diethoxy analog (XLogP3 = 1.7) exhibits moderate lipophilicity, suitable for crossing biological membranes in drug delivery . The diisobutoxy variant likely has higher lipophilicity due to increased alkyl chain length, though experimental data are lacking.
  • Synthetic Utility : Diethoxy and diisopentyloxy derivatives are used in Michael addition reactions to generate trifluoroalanine derivatives, which are precursors to protease inhibitors and kinase modulators .
  • Thermal Stability : Longer alkoxy chains (e.g., isopentyl) may enhance thermal stability, making these compounds suitable for high-temperature industrial processes .

Trifluoropropanoate Esters with Alternative Substituents

Compounds sharing the trifluoropropanoate core but differing in substituents demonstrate divergent reactivities:

Compound Name Substituent Key Properties
Ethyl 3-bromo-2,2-difluoropropanoate Bromine at C3, difluoro at C2 Electrophilic reactivity for nucleophilic substitution; used in agrochemicals
Ethyl 2-oxo-3,3-diphenyl-propanoate Oxo and diphenyl groups at C2/C3 UV-absorbing properties; potential use in polymer additives
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-fluorophenyl ketone at C3 Fluorescent probe synthesis; antimicrobial activity

Key Differences:

  • Reactivity: The phosphoryloxy group in the target compound enables nucleophilic displacement at phosphorus, whereas bromine in Ethyl 3-bromo-2,2-difluoropropanoate facilitates cross-coupling reactions .
  • Bioactivity : Fluorophenyl-substituted analogs (e.g., ) show antimicrobial activity, while the phosphoryloxy derivatives are more relevant to enzyme inhibition .

Role in Fluorinated Drug Development

Fluorine’s electronegativity and small atomic radius enhance binding affinity to biological targets . Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate and its analogs are precursors to trifluoroalanine derivatives, which mimic natural amino acids in drug candidates targeting proteases and kinases . For example, methyl 2-((diphenylphosphoryl)methyl)-3,3,3-trifluoropropanoate (a related compound) demonstrated utility in synthesizing kinase inhibitors with IC₅₀ values < 100 nM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Reactant of Route 2
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Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

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